REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([OH:10])[C:7]([OH:11])=[C:6]([OH:12])[CH:5]=1.C(OC(OCC)OCC)C.[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)([O-])[O-].[K+].[K+].C(N(CC)CC)C>C1C=CC=CC=1.CC(C)=O>[CH2:24]([O:12][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([OH:10])[C:7]=1[OH:11])[C:3]([O:2][CH3:1])=[O:13])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:3.4.5|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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COC(C1=CC(=C(C(=C1)O)O)O)=O
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Name
|
|
Quantity
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32 mL
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Type
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reactant
|
Smiles
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C(C)OC(OCC)OCC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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37.3 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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38.7 mL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
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22.4 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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This solution was stirred at rt under Ar for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture heated
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Type
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TEMPERATURE
|
Details
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to reflux under Ar for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered while hot and the filtrate
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Type
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CONCENTRATION
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Details
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was concentrated in vacuo
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux under Ar for 20 h
|
Duration
|
20 h
|
Type
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TEMPERATURE
|
Details
|
This mixture was cooled
|
Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer washed sequentially with 10% H2SO4, H2O, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
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ADDITION
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Details
|
To the remaining oil was added 20 mL of MeOH and TsOHH2O (100 mg, 0.5 mmol)
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer washed sequentially with NaHCO3, H2O, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the product was purified by flash chromatography
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |